molecular formula C19H23N5O4S B607754 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide CAS No. 1301761-96-5

3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide

Cat. No. B607754
M. Wt: 417.484
InChI Key: YUSROMRPOFFTMX-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative with the molecular formula C19H23N5O4S and a molecular weight of 417.484. Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have drawn attention due to their significant biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazoline core, which is a bicyclic system containing two nitrogen atoms in a six-membered ring fused to a benzene ring . It also contains methyloxy, dimethylamino, and methylbenzenesulfonamide functional groups.

Scientific Research Applications

  • Inhibition of Cardiac Troponin I–Interacting Kinase (TNNi3K) : Studies have shown that 4-anilinoquinazolines, closely related to the given compound, act as inhibitors of TNNi3K. These studies provide insights into the structure–activity relationships crucial for TNNi3K inhibition, suggesting potential therapeutic applications (Asquith et al., 2020).

  • Antioxidant Properties : Quinazolin derivatives, including those structurally similar to the specified compound, have been synthesized and characterized. They demonstrated significant antioxidant capacity, particularly against DPPH and Nitric oxide (NO) radicals, indicating potential for use in treating oxidative stress-related conditions (Al-azawi, 2016).

  • Anticancer Activity : Quinazolin-4-ylamino derivatives with phenylbenzenesulfonamides structure have shown promising antiproliferative activity against breast cancer cell lines. This suggests potential applications in cancer therapy (Kumar et al., 2019).

  • Antimicrobial Activity : Studies have also revealed the antimicrobial properties of quinazolin-4-ylaminobenzenesulfonamide derivatives. Some compounds exhibited moderate to excellent antibacterial activity against various bacterial strains, indicating potential use in treating bacterial infections (Kumar et al., 2018).

  • Antiviral Properties : Research into (quinazolin-4-ylamino)methyl-phosphonates, which share a structural similarity with the given compound, showed weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests potential applications in controlling viral infections (Luo et al., 2012).

properties

IUPAC Name

3-[(6,7-dimethoxyquinazolin-4-yl)amino]-4-(dimethylamino)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-20-29(25,26)12-6-7-16(24(2)3)15(8-12)23-19-13-9-17(27-4)18(28-5)10-14(13)21-11-22-19/h6-11,20H,1-5H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSROMRPOFFTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)N(C)C)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6,7-dimethoxyquinazolin-4-yl)amino)-4-(dimethylamino)-N-methylbenzenesulfonamide

Synthesis routes and methods

Procedure details

To a mixture of 3-amino-4-(dimethylamino)-N-methylbenzenesulfonamide (0.100 g, 0.434 mmol) and 4-chloro-6,7-bis(methyloxy)quinazoline (0.075 g, 0.334 mmol) in isopropanol (2 mL) was added HCl (0.334 mL, 0.334 mmol). The resulting mixture was then subjected to microwave irradiation (150° C., 6 bar) for 15 minutes. The mixture was then concentrated and purified via column chromatography (5-10% MeOH/CH2Cl2) to give an orange solid that was triturated with EtOAc and dried to afford 3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide (54 mg, 35% yield) as orange crystals.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.334 mL
Type
reactant
Reaction Step Two

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